![molecular formula C22H20ClNO5 B2684976 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 929476-95-9](/img/structure/B2684976.png)
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H20ClNO5 and its molecular weight is 413.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, a complex organic compound, belongs to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of this compound, such as the presence of a chloro group and a benzofuran moiety, suggest that it can interact with various biological targets.
Structural Characteristics
The molecular formula for this compound is C22H20ClNO6, with a molecular weight of approximately 429.8 g/mol. Its structure includes multiple functional groups that enhance its chemical reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C22H20ClNO6 |
Molecular Weight | 429.8 g/mol |
CAS Number | 929380-46-1 |
The mechanism of action for this compound is hypothesized based on its structural features. The compound likely acts through the following pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that similar benzofuran derivatives induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to (Z)-2 have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that (Z)-2 may exhibit similar potency against these cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. For example, one study reported that a derivative reduced tumor necrosis factor (TNF) and interleukins significantly:
- TNF Reduction: 93.8%
- IL-1 Reduction: 98%
- IL-8 Reduction: 71%
These results indicate the potential for (Z)-2 to manage chronic inflammatory disorders effectively .
Case Studies and Research Findings
-
Cytotoxicity Studies : In vitro studies have shown that compounds similar to (Z)-2 can induce apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases .
- Caspase Activation : After 48 hours of exposure, significant increases in caspase activities were observed, indicating strong pro-apoptotic effects.
- Mechanism-Based Approaches : Research into related compounds has demonstrated their ability to inhibit EGFR and Src kinases, which are critical in cancer progression . This suggests that (Z)-2 might share similar inhibitory mechanisms.
Applications De Recherche Scientifique
DRAK2 Inhibition and Diabetes Treatment
Recent studies have highlighted the importance of DRAK2 (Death-associated protein kinase 2) as a therapeutic target for diabetes management. The compound has been identified as a novel DRAK2 inhibitor, demonstrating protective effects on islet β-cells, which are crucial for insulin production.
Key Findings:
- Inhibition Potency: The compound exhibited an IC50 value of 3.15 μM, indicating significant potency against DRAK2. Further structure-activity relationship (SAR) studies revealed derivatives with improved efficacy, such as compounds with IC50 values of 0.25 μM and 0.33 μM, which effectively protected β-cells from apoptosis in a dose-dependent manner .
Implications:
The ability to protect β-cells suggests that this compound could be developed into a therapeutic agent for diabetes, potentially reducing the risk of complications associated with the disease.
Anticancer Potential
The benzofuran derivatives have also been explored for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.
Research Highlights:
- Cytotoxicity Studies: In vitro assays indicated that compounds related to benzofuran structures possess significant cytotoxic effects against several cancer cell lines, including leukemia and melanoma. For instance, certain analogs demonstrated MID GI50 values significantly lower than conventional chemotherapeutics like bendamustine .
Mechanism of Action:
The mechanism behind the anticancer activity appears to be linked to the inhibition of key enzymes involved in cancer cell proliferation and survival. The structure of the compound facilitates interactions with these enzymes, leading to enhanced anticancer effects .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical for melanin production and is implicated in various skin disorders. Compounds similar to the one discussed have been evaluated for their ability to inhibit tyrosinase activity.
Study Outcomes:
- Inhibitory Effects: Derivatives with multiple hydroxyl groups showed enhanced inhibition of human tyrosinase, which is essential for developing treatments for hyperpigmentation disorders . The most effective compounds were found to inhibit tyrosinase significantly more than unsubstituted variants.
Synthesis and Catalysis
The synthesis of benzofuran derivatives often involves innovative catalytic methods that enhance yield and efficiency. Recent methodologies include solventless condensation reactions under microwave irradiation using clay catalysts.
Synthesis Efficiency:
Research demonstrated that using clay catalysts could yield up to 80% efficiency in synthesizing new acyl-aurones from benzofuran derivatives . This approach not only improves the synthesis process but also aligns with green chemistry principles by minimizing solvent use.
Propriétés
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5/c23-15-7-13(21-14(8-15)11-27-12-28-21)9-19-20(26)16-3-4-18(25)17(22(16)29-19)10-24-5-1-2-6-24/h3-4,7-9,25H,1-2,5-6,10-12H2/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGUOBXGEJOKOW-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.